molecular formula C13H20O3 B052426 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one CAS No. 92007-37-9

5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one

Cat. No. B052426
CAS RN: 92007-37-9
M. Wt: 224.3 g/mol
InChI Key: DPGJBUWFVDJWGF-UHFFFAOYSA-N
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Description

"5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one" is a complex organic compound belonging to the spiro compounds family, characterized by its unique molecular structure featuring a spiro[1,3-dioxane] unit.

Synthesis Analysis

  • Synthesis Techniques : The synthesis of spiro compounds similar to 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one involves concise methods, using starting materials like benzyl chlorides and 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane. Such processes often employ SRN1 reaction conditions (Sánchez, Sobrino, & Pujol, 2004).

  • Crystal Structure : Studies on similar compounds have revealed that they can crystallize in monoclinic systems, exhibiting specific molecular and crystal structures (Xue, 2005).

Molecular Structure Analysis

  • Molecular Characteristics : The molecular structure of related spiro compounds has been analyzed using X-ray diffraction, revealing important conformational and geometric characteristics (Lyakhov et al., 2000).

Chemical Reactions and Properties

  • Reactivity : Spiro compounds like 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one demonstrate unique reactivity patterns, often involving addition and cyclocondensation reactions with other chemical reagents (Huang & Wamhoff, 1984).

Physical Properties Analysis

  • Structural Insights : The spiro[1,3-dioxane] unit in such compounds contributes to distinct physical properties, which can be analyzed through methods like NMR spectroscopy and mass spectrometry (Grosu et al., 2003).

Chemical Properties Analysis

  • Functional Groups and Reactivity : The presence of functional groups like dimethyl and dioxane rings in these spiro compounds significantly influences their chemical properties, such as reactivity and stability (McCullough et al., 2000).

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel synthesis of spiro compounds, specifically the spiro[(2,2-dimethyl-[1,3]-dioxane)-5,2′-(2′,3′-dihydroindole)] nucleus, was developed using SRN1 reaction conditions. This synthesis method starts from substituted benzyl chlorides and 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane, leading to the preparation of nitro intermediates under specific conditions (Sánchez, Sobrino, & Pujol, 2004).
  • The structural aspects of certain 5,5-gem. substituted m. dioxanes were investigated to understand the barriers for ring inversion, especially focusing on how steric compression in the ground state influences ΔG≠. The study provided insights into the spectral features of specific dioxanes and their structural dynamics (Coene & Anteunis, 2010).

Reactivity and Ring-Opening Reactions

  • The reactivity of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines was explored. The study revealed intriguing results regarding the ring-opening reactions and the formation of stable cyclopentenyl-4H-1,3-dioxine hydrobromides under certain conditions. This research contributes to understanding the chemistry of dioxane derivatives and their potential applications (Šafár̆ et al., 2000).
  • Investigations into the synthesis of 6‐oxa‐spiro[3.4]octan‐1‐one derivatives through 3‐diazochroman‐4‐one and alkene revealed a special fused and spirocyclic oxygen-containing rigid skeleton structure. This synthetic route involves Wolff rearrangement and cycloaddition with good yields, demonstrating the compound's versatility in organic synthesis (Xiao et al., 2018).

Supramolecular Interactions and Material Science

  • The study of supramolecular interactions of carbon nanotubes with biosourced polyurethanes synthesized from 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol offered insights into creating composite materials with carbon nanofillers tightly bound to the polymer matrix. This research highlights the potential of 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one in enhancing the material properties of polymers and their environmental impact (Galimberti et al., 2015).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It provides information about the potential hazards of the compound and the safety precautions to be taken while handling it.

properties

IUPAC Name

5',5'-dimethylspiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGJBUWFVDJWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CC3CC(=O)CC3C2)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one

Synthesis routes and methods

Procedure details

To a of solution cis-tetrahydropentalene-2,5-(1H,3H)-dione (2.99 g, 21.6 mmol) and 2,2-dimethylpropane-1,3-diol (2.254 g, 21.6 mmol) in toluene (70 mL) was added p-toluenesulfonic acid monohydrate (0.206 g, 1.08 mmol) and the mixture was heated at 110° C. for 24 hrs with a Dean Stark apparatus. The reaction mixture was cooled to room temperature, poured over solid K2CO3, stirred 5 mins then filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (12 to 100% EtOAc in hexanes) to give 5,5-dimethyltetrahydro-1′H-spiro[1,3-dioxane-2,2′-pentalen]-5′(3′H)-one (2.224 g, 9.92 mmol, 45.8% yield) as a colorless oil which solidified upon standing. MS ESI: [M+Na]+ m/z 225.7.
Quantity
2.99 g
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reactant
Reaction Step One
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2.254 g
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reactant
Reaction Step One
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0.206 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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